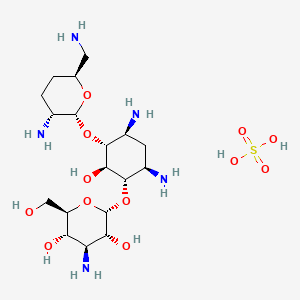

Dibekacin sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . This compound is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The process involves the removal of hydroxyl groups at specific positions on the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . The synthesis typically involves the use of reagents such as hydrogen fluoride and various protective groups to achieve the desired modifications .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin B, followed by chemical modification to obtain dibekacin . The process includes purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Dibekacin sulfate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce different functional groups to enhance its antibacterial properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen fluoride, sodium borohydride, and various protective groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against resistant bacterial strains .

Wissenschaftliche Forschungsanwendungen

Dibekacin sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical modifications.

Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

Medicine: Used in clinical trials to evaluate its efficacy against multi-drug resistant bacterial strains.

Industry: Applied in the development of new antibiotics and antibacterial agents.

Wirkmechanismus

Dibekacin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. The compound binds irreversibly to the 30S subunit of bacterial ribosomes, disrupting the formation of the initiation complex and causing misreading of mRNA . This leads to the production of faulty proteins, ultimately resulting in bacterial cell death . The drug’s bactericidal nature makes it particularly effective against aerobic Gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Dibekacin sulfate is closely related to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . Compared to these compounds, this compound has unique structural modifications that render it effective against certain resistant bacterial strains . For example:

Gentamicin: Similar antibacterial spectrum but less effective against some resistant strains.

Tobramycin: Structurally similar and has a comparable antibacterial spectrum.

Netilmicin: Broader antibacterial spectrum and resistant to inactivation by certain bacterial enzymes.

Similar Compounds

- Gentamicin

- Tobramycin

- Netilmicin

- Amikacin

- Sisomicin

This compound’s unique structural modifications and potent antibacterial properties make it a valuable antibiotic in the fight against resistant bacterial infections.

Biologische Aktivität

Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic primarily used for treating severe gram-negative bacterial infections. It is particularly noted for its potent antibacterial properties and is predominantly marketed in Japan. This article delves into the biological activity of this compound, examining its mechanism of action, effectiveness against various pathogens, case studies, and research findings.

- Molecular Formula : C₁₈H₃₉N₅O₁₂S

- Molecular Weight : Approximately 549.594 g/mol

- Appearance : White to yellowish-white powder, odorless with a slightly bitter taste

This compound functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit , causing misreading of mRNA, which disrupts protein synthesis in bacteria. This mechanism is characteristic of aminoglycosides and is effective against a variety of bacteria, including strains resistant to other antibiotics. Its activity can be influenced by factors such as pH and the presence of divalent cations.

Antibacterial Spectrum

This compound exhibits broad-spectrum antibacterial activity, particularly against gram-negative bacteria. Notable pathogens affected include:

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

The minimum inhibitory concentrations (MICs) for these organisms vary. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | < 0.2 mcg/ml |

| Klebsiella pneumoniae | 0.39 mcg/ml |

This variability indicates dibekacin's potent efficacy against certain resistant strains.

Clinical Efficacy and Case Studies

A study involving 15 patients with upper urinary tract infections administered this compound (50 mg twice daily) revealed the following results:

- Excellent clinical results : 4 cases

- Good clinical results : 6 cases

- Poor clinical results : 3 cases

- Ineffective treatment : 2 cases

- Overall efficacy: 66.7%

No significant side effects were reported, except for a temporary rise in serum creatinine levels in one patient .

Another case study focused on the use of this compound in treating chronic dacryocystitis caused by Methicillin-resistant Staphylococcus aureus (MRSA). Topical administration alongside other antibiotics resulted in successful elimination of MRSA post-surgery, demonstrating its effectiveness in challenging infections .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- No deaths were recorded in both male and female rats during chronic toxicity tests.

- Soft or diarrheal stools were noted in groups receiving doses above 20 mg/kg.

- Renal tubular epithelial degeneration was observed at higher doses (≥20 mg/kg), but no significant pathological findings were noted at lower doses (<10 mg/kg) .

Comparative Analysis with Other Antibiotics

This compound shares structural and functional similarities with several other aminoglycoside antibiotics:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Kanamycin | Similar mechanisms of action | Broader gram-negative coverage compared to kanamycin |

| Amikacin | Potent activity against gram-negative bacteria | Less effective against some resistant strains |

| Gentamicin | Similar spectrum of activity | More commonly used; dibekacin is less available |

| Neomycin | Used in topical formulations | Limited systemic use due to toxicity; dibekacin used systemically |

Dibekacin's unique profile lies in its enhanced efficacy against specific resistant bacterial strains, making it a valuable option in antibiotic therapy where traditional treatments fail .

Eigenschaften

CAS-Nummer |

64070-13-9 |

|---|---|

Molekularformel |

C18H39N5O12S |

Molekulargewicht |

549.6 g/mol |

IUPAC-Name |

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |

InChI-Schlüssel |

GXKUKBCVZHBTJW-UHFFFAOYSA-N |

SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

Isomerische SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

Kanonische SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

Verwandte CAS-Nummern |

93965-12-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.